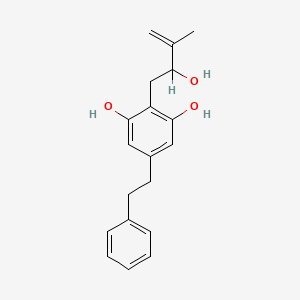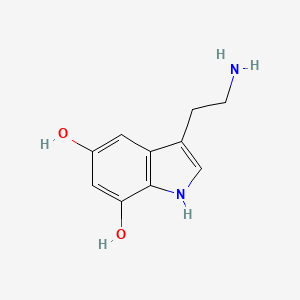
5,7-Dihydroxytryptamine
説明
5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin used in scientific research to decrease concentrations of serotonin in the brain . It is a tryptamine substituted with two hydroxyl groups in positions 5 and 7 .
Molecular Structure Analysis
The molecular formula of 5,7-DHT is C10H12N2O2 . Its molecular weight is 192.21 g/mol . The IUPAC name is 3-(2-aminoethyl)-1H-indole-5,7-diol .Chemical Reactions Analysis
5,7-DHT is known to undergo autoxidation, a unique mechanism among neurotoxins. This process involves the incorporation of oxygen to produce the 4-hydroperoxy-5-keto derivative of 5,7-DHT and thence the (4,7) p-quinone of 4,5,7-trihydroxytryptamine (4,5,7-THTQ), a relatively unreactive quinone .Physical And Chemical Properties Analysis
5,7-DHT has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has 2 rotatable bonds .科学的研究の応用
Neurotoxin in Serotonin Neurons
5,7-DHT has been employed as a serotonin (5HT) neurotoxin for more than 20 years . It is used to selectively destroy central serotonin neurons when catecholaminergic neurons are protected .
Lesioning of Serotonin Neurons
The compound is used to lesion serotonin neurons, which helps in studying the role and function of these neurons .
Study of Locomotor Activity
5,7-DHT is used in both adult and neonatal animals to study the role of 5-HT in locomotor activity .
Study of Seizure Susceptibility
This compound is also used to study seizure susceptibility, helping researchers understand the role of serotonin in this context .
Research on Sleep Behavior
5,7-DHT is used in research to understand the role of serotonin in sleep behavior .
6. Study of Feeding and Drinking Behavior The compound is used to study feeding and drinking behavior, providing insights into the role of serotonin in these behaviors .
7. Research on Sexual and Aggressive Behavior 5,7-DHT is used in research to study sexual and aggressive behavior, helping to understand the role of serotonin in these behaviors .
Study of Body Temperature Regulation
This compound is used to study the regulation of body temperature, providing insights into the role of serotonin in this process .
作用機序
Target of Action
5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin that primarily targets serotonergic neurons . It is used in scientific research to decrease concentrations of serotonin in the brain .
Mode of Action
It is speculated to selectively destroy serotonergic neurons, in a manner similar to the dopaminergic neurotoxicity of 6-hydroxydopamine (6-OHDA) .
Biochemical Pathways
The molecular mechanisms of 5,7-DHT involve the generation of highly reactive (electrophilic) quinonoid intermediates during auto-oxidation . These intermediates bind covalently to molecules indispensable for neuronal function . During this auto-oxidation process, reactive oxygen species such as superoxide radical anion (O2−), hydrogen peroxide (H2O2), and the hydroxyl radical (HO) are generated as toxic by-products .
Pharmacokinetics
Factors influencing its action include the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker .
Result of Action
The result of the action of 5,7-DHT is the selective destruction of central serotonin neurons when catecholaminergic neurons are protected . This leads to a decrease in concentrations of serotonin in the brain .
Action Environment
The action of 5,7-DHT can be influenced by various environmental factors. For instance, the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker can all affect the efficacy and stability of 5,7-DHT .
特性
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWHQTNFZDTKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185285 | |
| Record name | 5,7-Dihydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxytryptamine | |
CAS RN |
31363-74-3 | |
| Record name | 3-(2-Aminoethyl)-1H-indole-5,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31363-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)-1H-indole-5,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-DIHYDROXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5,7-DHT is a neurotoxin that selectively targets serotonergic neurons [, , ]. Its mechanism of action involves several steps:
- Uptake: 5,7-DHT is structurally similar to serotonin (5-HT) and is taken up by serotonergic neurons through the serotonin transporter (SERT) [, , , ].
- Accumulation: Once inside the neuron, 5,7-DHT accumulates in synaptic vesicles [].
- Autoxidation: 5,7-DHT undergoes autoxidation, generating reactive oxygen species (ROS) and quinone species [, , ].
- Neurotoxicity: ROS and quinones damage cellular components, leading to neuronal death and depletion of serotonin in the brain [, , , , ].
ANone: This question requires information not fully addressed in the provided research papers. While the papers focus on the biological effects and applications of 5,7-DHT, they do not provide detailed spectroscopic data. For comprehensive structural characterization, refer to chemical databases like PubChem or ChemSpider.
A: 5,7-DHT is highly susceptible to autoxidation, particularly at physiological pH []. This instability requires specific handling and storage conditions. Researchers often use antioxidants like ascorbic acid to prevent premature oxidation [, ]. The papers primarily focus on in vivo applications and do not extensively discuss material compatibility.
A: 5,7-DHT is not typically used for its catalytic properties. Its primary application is as a research tool to create selective lesions in serotonergic neurons [, , ]. Researchers use it to study the role of serotonin in various physiological processes and behaviors [, , , , , , , , , , ].
ANone: The provided papers primarily focus on experimental research using 5,7-DHT. While computational modeling could offer valuable insights into its structure-activity relationship and interactions with biological targets, the abstracts do not mention such studies.
A: Although not explicitly addressed in the abstracts, SAR studies are crucial for understanding the neurotoxic properties of 5,7-DHT. Researchers have explored structural analogs, including α-methyl-5,7-dihydroxytryptamine, to investigate the role of specific structural features in its uptake, metabolism, and neurotoxic effects [].
A: 5,7-DHT is highly susceptible to autoxidation, especially at physiological pH [, ]. To improve stability during experimental procedures, researchers often use antioxidants like ascorbic acid [, ]. Formulation strategies to enhance its stability, solubility, and bioavailability are not discussed extensively in the provided abstracts.
A: The introduction of 5,7-DHT as a neurotoxin marked a significant milestone in serotonin research []. Prior to its use, researchers relied on less selective methods like electrolytic lesions, which caused significant damage to surrounding tissues []. The development of 5,7-DHT allowed for more targeted investigations into the function of serotonergic neurons [, , ].
A: Research using 5,7-DHT has fostered collaboration across disciplines like neuroscience, pharmacology, and psychology []. By studying the effects of serotonin depletion in animal models, scientists have gained valuable insights into the role of serotonin in various conditions, including:
- Mood disorders: 5,7-DHT lesions have been instrumental in understanding the involvement of serotonin in depression and anxiety [, , , ].
- Pain perception: Studies using 5,7-DHT have revealed the complex role of serotonin in modulating pain pathways [, ].
- Cardiovascular regulation: Research using 5,7-DHT has shed light on the influence of serotonin on blood pressure and heart rate [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



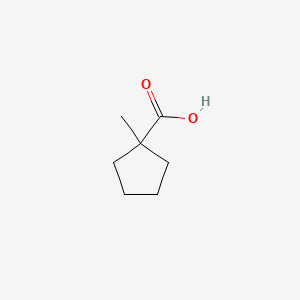


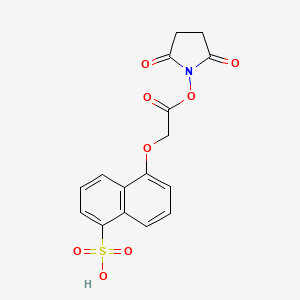
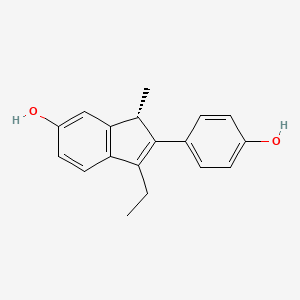
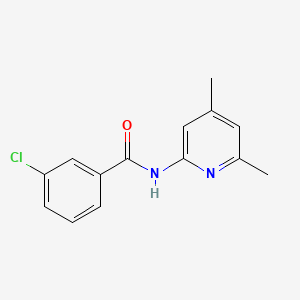
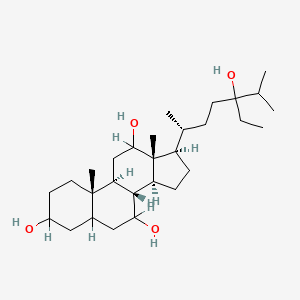



![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)

